molecular formula C10H13NO2 B7726184 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide

Cat. No.: B7726184
M. Wt: 179.22 g/mol
InChI Key: FPYXDMDOLGCWRS-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is an organic compound that features a pyridine ring substituted with a tetrahydro-2H-pyran-4-yl group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran-4-yl intermediates. One common method involves the use of catalytic conditions to facilitate the formation of the desired product. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction between a pyridine derivative and a tetrahydro-2H-pyran-4-yl halide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
  • 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
  • (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Comparison: 4-(Tetrahydro-2H-pyran-4-yl)pyridine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(oxan-4-yl)-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-11-5-1-9(2-6-11)10-3-7-13-8-4-10/h1-2,5-6,10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYXDMDOLGCWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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